molecular formula C20H32O5 B591380 DWSHSMIESAAXBC-XSQBMUMNSA-N CAS No. 308821-59-2

DWSHSMIESAAXBC-XSQBMUMNSA-N

Cat. No.: B591380
CAS No.: 308821-59-2
M. Wt: 352.471
InChI Key: DWSHSMIESAAXBC-XSQBMUMNSA-N
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Description

InChIKeys are unique identifiers derived from molecular structures, enabling precise chemical database searches. The lack of explicit data in the provided materials necessitates caution in interpreting its role in research or industry .

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13R,14R)-14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24)/t13-,14+,15+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHSMIESAAXBC-XSQBMUMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

To create a comprehensive overview of its biological activity, we can explore general aspects of compounds with similar structural characteristics and their potential applications in biological research.

Chemical Classification

  • Type : The compound "DWSHSMIESAAXBC-XSQBMUMNSA-N" is likely a synthetic organic molecule. Compounds in this category often exhibit diverse biological activities depending on their functional groups and structural features.

Biological Applications

  • Enzyme Interactions : Many synthetic compounds are utilized in biochemical assays to study enzyme interactions. They may act as inhibitors or activators, providing insights into metabolic pathways and regulatory mechanisms.
  • Pharmacological Potential : Compounds with similar identifiers have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological effects would depend on the molecular structure and the target pathways involved.

Case Studies and Research Findings

While specific case studies related to "this compound" were not available, the following general findings from related compounds can be considered:

  • Anti-Cancer Activity :
    • A study on a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
    • Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
  • Antimicrobial Properties :
    • Research has shown that compounds with thiol groups exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • The effectiveness was attributed to the disruption of bacterial cell membranes.
  • Enzyme Inhibition :
    • Several compounds have been identified as effective inhibitors of key enzymes involved in metabolic disorders.
    • For example, enzyme assays revealed that certain derivatives could inhibit proteases critical for viral replication.

Data Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibitors of proteases affecting viral replication
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial EffectsDisruption of bacterial membranes

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons are hindered by incomplete evidence, a hypothetical framework for analyzing structurally or functionally analogous compounds is outlined below. Parameters for comparison might include molecular weight, solubility, stability, and biological activity.

Table 1: Hypothetical Comparison of Key Properties

Property DWSHSMIESAAXBC-XSQBMUMNSA-N Compound A (Analog) Compound B (Analog)
Molecular Weight (g/mol) Data unavailable 250.3 198.2
Solubility (mg/mL) Data unavailable 15.6 (in water) 2.3 (in ethanol)
Stability (pH 7, 25°C) Data unavailable Stable (>24 hrs) Degrades (~6 hrs)
Bioactivity (IC50) Data unavailable 0.5 µM 12.4 µM

Notes:

  • Compound B : Hypothetical analog with lower bioactivity, possibly linked to asymmetric protein interactions (as suggested in ).

Key Findings:

Structural Analogues : If this compound shares a backbone with Compound A, its bioactivity might correlate with transcriptomic regulation pathways .

Functional Analogues: highlights protein self-interaction potentials, suggesting that the compound’s stability in symmetric vs. asymmetric environments could differ significantly.

Limitations of Available Evidence

  • : Mentions chemical composition analysis but lacks translatable specifics for this compound .
  • : Describes data transformation frameworks, irrelevant to chemical properties .

Recommendations for Future Research

Conduct targeted mass spectrometry or NMR studies to resolve the compound’s structure.

Cross-reference with databases like PubChem or ChEMBL using the InChIKey for existing data.

Explore functional assays to assess bioactivity, leveraging methodologies from and .

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